Cyclohexyl (2-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl (2-methylphenyl)methanol is an organic compound belonging to the class of alcohols. It consists of a cyclohexyl group attached to a 2-methylphenyl ring, with a hydroxyl group (-OH) attached to the methylene bridge. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of Cyclohexyl (2-methylphenyl)ketone: This method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether or methanol.
Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with cyclohexanone to form this compound after hydrolysis.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to cyclohexyl (2-methylphenyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can undergo reduction reactions to form cyclohexyl (2-methylphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, heat.
Reduction: NaBH4, LiAlH4, anhydrous ether or methanol.
Substitution: Acid chlorides, anhydrides, or alkyl halides in the presence of a base.
Major Products Formed:
Cyclohexyl (2-methylphenyl)carboxylic acid (from oxidation).
Cyclohexyl (2-methylphenyl)ethanol (from reduction).
Cyclohexyl (2-methylphenyl)acetate (from esterification).
Scientific Research Applications
Cyclohexyl (2-methylphenyl)methanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which cyclohexyl (2-methylphenyl)methanol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In drug design, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological processes.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to elicit a biological response.
Comparison with Similar Compounds
Cyclohexyl phenylmethanol
Cyclohexyl (3-methylphenyl)methanol
Cyclohexyl (4-methylphenyl)methanol
Properties
IUPAC Name |
cyclohexyl-(2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h5-7,10,12,14-15H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACSJYZSLSIKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.